molecular formula C10H17N3O B13319848 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13319848
M. Wt: 195.26 g/mol
InChI Key: XYFNNNJTEOWQNQ-UHFFFAOYSA-N
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Description

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the condensation of appropriate pyridine derivatives with imidazole precursors under controlled conditions. For instance, the Kröhnke pyridine synthesis is a notable method that involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds . This reaction proceeds under mild conditions and yields highly functionalized pyridines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its fused ring system, which imparts specific electronic and steric characteristics. These features make it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16N2O
  • Molecular Weight : 220.28 g/mol

This compound features a methoxyethyl group and a methyl group attached to the imidazo[4,5-c]pyridine core, contributing to its unique properties and biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazopyridines exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A range of imidazopyridine derivatives showed antiproliferative effects against various human cancer cell lines including lung carcinoma (NCI-H460) and colorectal carcinoma (HCT-116). The most potent compounds displayed IC50 values in the low micromolar range (0.7 - 5.0 µM) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with cell cycle progression. Immunofluorescence assays confirmed that these compounds primarily target tubulin .
CompoundCell LineIC50 (µM)
Compound ANCI-H4600.7
Compound BHCT-1161.8
Compound CLN-2293.2

Antibacterial Activity

While many imidazopyridine derivatives lack significant antibacterial properties, some studies have reported moderate activity against specific strains:

  • E. coli : Certain derivatives exhibited minimal inhibitory concentrations (MIC) around 32 µM against E. coli .

Antiviral Activity

Some studies have explored the antiviral potential of imidazopyridine derivatives:

  • Respiratory Syncytial Virus (RSV) : Selective but moderate antiviral activity was observed with certain compounds displaying EC50 values around 58 µM .

Case Study 1: Synthesis and Evaluation

A study synthesized various substituted imidazopyridines and evaluated their biological activity through a series of in vitro assays. The results indicated that modifications on the pyridine ring significantly influenced their anticancer potency.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of imidazopyridine derivatives revealed that specific substitutions enhance biological activity. For example, bromo-substituted derivatives showed increased antiproliferative effects compared to their unsubstituted counterparts .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-(1-methoxyethyl)-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C10H17N3O/c1-7(14-3)10(2)9-8(4-5-13-10)11-6-12-9/h6-7,13H,4-5H2,1-3H3,(H,11,12)

InChI Key

XYFNNNJTEOWQNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1(C2=C(CCN1)NC=N2)C)OC

Origin of Product

United States

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